N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide
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Overview
Description
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . This particular compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring.
Preparation Methods
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-methyl-1-benzofuran-5-amine to form the intermediate product. Finally, this intermediate is coupled with 3-methoxybenzoyl chloride to yield the target compound .
Chemical Reactions Analysis
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide can be compared with other benzamide derivatives such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,5-dimethoxybenzamide
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the benzofuran ring and the methoxybenzamide moiety in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-13-17(27-26(29)16-6-5-7-18(12-16)30-2)8-10-23(20)33-25(15)24(28)21-14-19(31-3)9-11-22(21)32-4/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGUMDSFQGBMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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